Desertomycin A
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Overview
Description
Desertomycin A is a macrolide antibiotic produced by the actinomycete Streptomyces. It belongs to a family of compounds known for their large lactone rings and potent antimicrobial properties.
Mechanism of Action
Target of Action
Desertomycin A is a macrocyclic polyketide antibiotic that exhibits broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It has been found to be effective against a variety of bacterial strains, including multidrug-resistant pathogens .
Mode of Action
It has been observed to have both antibacterial and cytostatic effects This suggests that it may inhibit bacterial growth and proliferation, possibly by interfering with essential cellular processes
Biochemical Pathways
The biosynthesis of this compound involves a complex series of enzymatic reactions. It is produced by the bacterium Streptomyces nobilis . The biosynthetic gene cluster for this compound has been identified and cloned, and it includes nineteen genes . The production of this compound is thought to be initiated by a polyketide synthase enzyme, which catalyzes the formation of a macrocyclic lactone .
Pharmacokinetics
It is known that this compound is a crystalline product with low solubility in water and absolute alcohols, ether, and acetone, but higher solubility in alcohols containing some water . This could potentially affect its bioavailability and distribution within the body.
Result of Action
This compound exhibits significant cytotoxic effects. In vitro experiments have shown that it inhibits the life-activity of leukemic cells and Ehrlich ascites cells . It exhibits a cytostatic effect at certain concentrations and a cytolytic effect at higher concentrations .
Action Environment
The production of this compound by Streptomyces nobilis can be influenced by environmental factors. For instance, the use of a modified crowded plate technique, which utilizes complex microbial interactions, has been shown to elicit antimicrobial production from otherwise silent biosynthetic gene clusters . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by the microbial environment and interactions.
Biochemical Analysis
Biochemical Properties
Desertomycin A belongs to the macrocyclic lactone family, which includes monazomycin, scopafungin, primycin, azalomycin F4a, and niphithricins A and B . It contains side chains with various components, including carboxyl, amino, guanidinium, hemiacetal, and butyrolactone
Cellular Effects
This compound has shown significant cytotoxic effects. In vitro experiments have demonstrated that it inhibits the life-activity of leukemic cells and of Ehrlich
Molecular Mechanism
It is known to bind well to the RPSL, RPLC, and CLPC1 proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
Desertomycin A is typically isolated from the fermentation broth of Streptomyces species. The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate the compound. Advances in fermentation technology and optimization of culture conditions have improved the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions
Desertomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents like amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Desertomycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide synthesis and structure-activity relationships.
Biology: this compound is studied for its antimicrobial properties and its effects on bacterial cell walls.
Medicine: The compound is being investigated for its potential to treat antibiotic-resistant infections and its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Desertomycin A is unique among macrolides due to its large lactone ring and specific side chains. Similar compounds include:
Desertomycin B: Another member of the Desertomycin family with similar antimicrobial properties.
Primycin: A related macrolide with a different spectrum of activity.
Marginolactones: Compounds with structural similarities to this compound but differing in their biological activities.
Properties
IUPAC Name |
(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPDQSQJNFFSAS-BMFWIKAISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109NO21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1192.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.